Clinical Efficacy: Lamotrigine vs. Carbamazepine in Partial-Onset Seizures—Time to First Seizure and Treatment Failure
In a multiple treatment comparison synthesizing individual patient data from 6,418 patients across 20 randomized trials, lamotrigine demonstrated clinically superior treatment failure rates compared to all other anticonvulsants analyzed; however, carbamazepine showed a numerical advantage in seizure control outcomes. Specifically, for time to 12-month remission, the hazard ratio (HR) for lamotrigine versus carbamazepine was 0.87 (95% CI: 0.73 to 1.04), indicating a 13% reduced rate of achieving remission with lamotrigine that did not reach statistical significance. For time to first seizure, lamotrigine demonstrated a disadvantage with HR 1.29 (95% CI: 1.13 to 1.48), indicating a 29% higher hazard of seizure occurrence relative to carbamazepine [1]. This pattern—lamotrigine excelling in tolerability-driven retention while carbamazepine excels in seizure control—creates a selection fork that procurement teams must navigate based on study endpoints.
| Evidence Dimension | Time to first seizure (hazard ratio) |
|---|---|
| Target Compound Data | HR 1.29 (95% CI: 1.13 to 1.48) |
| Comparator Or Baseline | Carbamazepine (reference) |
| Quantified Difference | 29% higher seizure hazard with lamotrigine |
| Conditions | Individual patient data meta-analysis; 6,418 patients; partial onset seizures |
Why This Matters
Procurement decisions for epilepsy research must weigh lamotrigine's superior tolerability and retention against carbamazepine's superior seizure control efficacy, as study endpoints will dictate which compound yields more interpretable data.
- [1] Tudur Smith C, Marson T, Chadwick D, Williamson PR. Multiple treatment comparisons in epilepsy monotherapy trials. Trials. 2007;8:34. View Source
